2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a hydroxy group and a methyl group attached to a phenyl ring, which is further connected to an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3-methylbenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the isoindole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 4-hydroxy-3-methylbenzaldehyde derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or isoindole structure .
Scientific Research Applications
2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its sweet caramel-like aroma, this compound is widely used in the food industry as a flavoring agent.
4-Hydroxy-5-methyl-3(2H)-furanone: Another furanone derivative with similar structural features and applications in flavor and fragrance industries.
Uniqueness
2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione stands out due to its isoindole core, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
856830-89-2 |
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Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-[(4-hydroxy-3-methylphenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H13NO3/c1-10-8-11(6-7-14(10)18)9-17-15(19)12-4-2-3-5-13(12)16(17)20/h2-8,18H,9H2,1H3 |
InChI Key |
TWDPPPFZOUWIKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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